2-(3-Butenyl)benzoic acid
Overview
Description
“2-(3-Butenyl)benzoic acid” is a chemical compound with the CAS Number: 89730-30-3. It has a molecular weight of 176.22 and its IUPAC name is 2-(3-butenyl)benzoic acid . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of “2-(3-Butenyl)benzoic acid” involves two stages . In the first stage, ortho-methylbenzoic acid reacts with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours under an inert atmosphere. In the second stage, allyl bromide is added in tetrahydrofuran, n-heptane, and ethylbenzene at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “2-(3-Butenyl)benzoic acid” is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-(3-Butenyl)benzoic acid” is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Materials Science
- Application : 2-(3-Butenyl)benzoic acid is used in the study of materials under pressure .
- Method : The application of pressure is used as a tool to get better insight into various interactions, particularly the weak interactions .
- Results : The high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .
Soil Microbiology
- Application : It is hypothesized that 2-(3-Butenyl)benzoic acid could affect the composition and structure of soil microbial communities .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Polymer Science
- Application : 2-(3-Butenyl)benzoic acid is used in the synthesis of robust and transparent poly(butenyl sorbate) membrane for separation of carbon dioxide/methane .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anti-Inflammatory Agent
- Application : 2-(3-Butenyl)benzoic acid has been studied for its potential anti-inflammatory properties .
- Method : The compound was tested on mouse ears to evaluate its anti-inflammatory effects .
- Results : The compound strongly suppressed inflammation on mouse ears at a dose of 500 μg, with an inhibitory effect of 65% .
Organic Chemistry
- Application : 2-(3-Butenyl)benzoic acid is used in organic chemistry for reactions at the benzylic position .
- Method : The compound undergoes free radical bromination, nucleophilic substitution, and oxidation .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Esters
- Application : 2-(3-Butenyl)benzoic acid is used in the synthesis of esters, such as 3-methyl-2-butenyl salicylate .
- Method : The method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Other Compounds
- Application : 2-(3-Butenyl)benzoic acid can be used in the synthesis of other compounds .
- Method : The compound can undergo reactions with various reagents to form new compounds. For example, it can react with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours in an inert atmosphere. Then, it can react with allyl bromide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 - 20 degrees Celsius in an inert atmosphere .
- Results : The yield of the reaction is 98% .
Material Science
Safety And Hazards
properties
IUPAC Name |
2-but-3-enylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLHHDCAKYZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520467 | |
Record name | 2-(But-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butenyl)benzoic acid | |
CAS RN |
89730-30-3 | |
Record name | 2-(But-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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